

Application Notes and Protocols for Measuring Hole Mobility in Hexacene Crystals

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Compound of Interest

Compound Name: Hexacene

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Hexacene**, a higher-order oligoacene, is a material of significant interest for next-generation organic electronics due to its narrow HOMO-LUMO bandgap and potential for high charge carrier mobility.^[1] Accurate and reproducible measurement of hole mobility is crucial for characterizing **hexacene**-based materials and devices. This document provides detailed application notes and experimental protocols for three primary techniques used to measure hole mobility in **hexacene** single crystals: Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET), and Space-Charge-Limited Current (SCLC).

Data Presentation: Hole Mobility in Hexacene and Derivatives

The following table summarizes experimentally determined hole mobility (μ_h) values for **hexacene** crystals and its derivatives, as reported in the literature.

Compound	Measurement Technique	Crystal Form	Hole Mobility (μh) [cm^2/Vs]	On/Off Ratio	Substrate /Dielectric	Reference
Hexacene	OFET	Single Crystal	4.28	1×10^5	SiO_2	[1]
6,13-bis(triisopropylsilyl)ethynylhexacene (TIPS-hexacene)	SCLC	Thin Film	1.7×10^{-4} (lower bound)	N/A	Au electrodes	
Tetrafluoro derivative of TIPS-hexacene	OFET	Single Crystal	0.1	1×10^5	Device Substrates	
Tetrafluoro derivative of TIPS-hexacene	SCLC	Thin Film	8.4×10^{-3} (lower bound)	N/A	Au electrodes	
Octafluoro derivative of TIPS-hexacene	OFET (ambipolar)	Thin Film (blended with HDPE)	0.0015	N/A	Au electrodes	

Time-of-Flight (TOF) Method

Application Notes: The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in the bulk of a semiconductor.[2][3] It is considered a reliable method for determining intrinsic mobility, as it can minimize influences from contacts and interfaces.[2] The principle involves generating a sheet of charge carriers near one electrode using a short pulse of light (typically a laser). These carriers then drift across the sample of known thickness under a uniform applied electric field. The time it takes for the carriers to reach the opposite electrode, known as the transit time (t_T), is measured from the resulting

photocurrent transient. The drift mobility (μ) can then be calculated using the thickness of the crystal (L), the applied voltage (V), and the transit time.

Key Advantages:

- Provides a direct measurement of bulk mobility.
- Minimizes effects from electrode injection and contact resistance.
- Allows for the study of mobility as a function of temperature and electric field.

Experimental Protocol for TOF

A. Hexacene Crystal Preparation:

- Synthesis and Purification: Synthesize **hexacene** from a suitable precursor. Due to its instability, **hexacene** is often prepared from a more stable precursor immediately before crystal growth.
- Crystal Growth: Grow platelet-shaped single crystals of **hexacene** using a physical vapor transport (PVT) method.^[1] This is typically done in a horizontal tube furnace under a stream of inert gas (e.g., argon).
- Crystal Selection: Select thin, flat, and visually defect-free crystals for device fabrication.

B. Device Fabrication:

- Bottom Electrode: Deposit a semi-transparent bottom electrode (e.g., a thin layer of gold or aluminum, ~15-20 nm) onto a suitable substrate (e.g., quartz or glass) using thermal evaporation.
- Crystal Placement: Carefully place a selected **hexacene** single crystal onto the semi-transparent electrode.
- Top Electrode: Deposit a thicker, opaque top electrode (e.g., aluminum or gold, ~80-100 nm) onto the top surface of the **hexacene** crystal. This creates a sandwich-type structure (Substrate/Semi-transparent Electrode/**Hexacene** Crystal/Top Electrode).

- Thickness Measurement: Accurately measure the thickness (L) of the **hexacene** crystal using a profilometer or a calibrated microscope.

C. Measurement Setup:

- Circuit: Connect the sample in series with a voltage source and a load resistor (or a current preamplifier). The voltage drop across the resistor is monitored by a fast oscilloscope.
- Light Source: Use a pulsed nitrogen laser (e.g., $\lambda = 337$ nm) with a short pulse duration (< 5 ns) as the excitation source. The photon energy should be sufficient to be absorbed strongly in **hexacene**, ensuring carrier generation occurs close to the semi-transparent electrode.
- Biasing: Apply a DC voltage (V) across the sample. For hole mobility measurements, the semi-transparent electrode, through which the laser pulse enters, should be positively biased.

D. Data Acquisition:

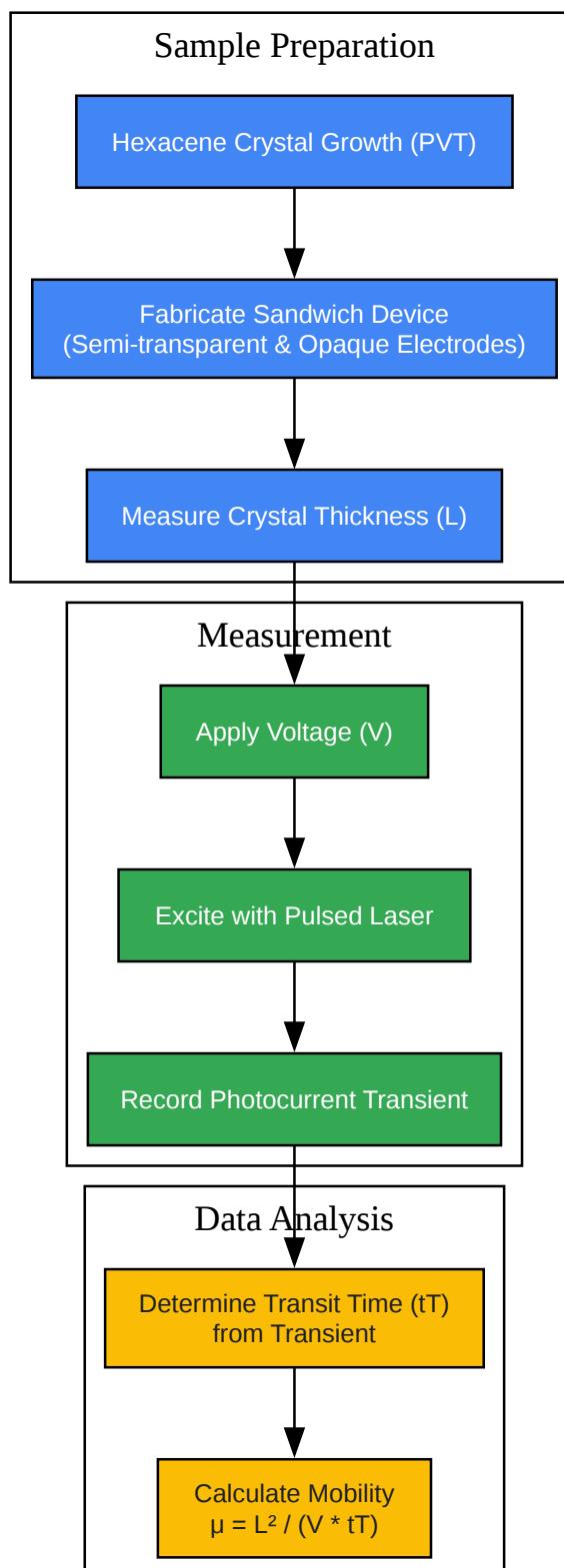
- Photogeneration: Fire a single laser pulse through the semi-transparent electrode to generate a sheet of electron-hole pairs.
- Drift and Detection: Under the applied positive bias, holes will drift towards the negatively biased top electrode. The oscilloscope records the transient photocurrent as the sheet of holes moves across the crystal.
- Data Collection: Record the photocurrent transients for a range of applied voltages.

E. Data Analysis:

- Transit Time Determination: The transit time (tT) is identified as the "knee" or inflection point in the photocurrent transient when plotted on a linear scale, or as the point where the current begins to drop off in a log-log plot.
- Mobility Calculation: The hole mobility (μ_h) is calculated using the formula:
 - $$\mu_h = L^2 / (V * tT)$$
 - Where L is the crystal thickness, V is the applied voltage, and tT is the transit time.

- Verification: The mobility should be independent of the applied electric field (V/L) for a trap-free material. A plot of $1/tT$ versus V should be linear and pass through the origin.

TOF Workflow Diagram

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Caption: Workflow for Time-of-Flight (TOF) hole mobility measurement.

Organic Field-Effect Transistor (OFET) Method

Application Notes: The OFET method is one of the most common techniques for characterizing charge transport in organic semiconductors.^[1] An OFET is a three-terminal device (source, drain, and gate) where the current between the source and drain is modulated by the voltage applied to the gate electrode. Charge carriers accumulate at the interface between the semiconductor and the gate dielectric, forming a conductive channel. Mobility is extracted from the transistor's transfer characteristics (drain current vs. gate voltage). It is important to note that FET mobility reflects transport in a very thin layer (~2-10 nm) at the dielectric interface and can be sensitive to surface morphology, traps, and the quality of the interface.^{[4][5]}

Key Advantages:

- Device structure is relevant to practical applications.
- Allows for the determination of other key parameters like the on/off ratio and threshold voltage.

Experimental Protocol for OFET

A. Hexacene Crystal Preparation:

- Crystal Growth: Grow high-quality, thin platelet single crystals of **hexacene** via the physical vapor transport (PVT) method.^[1]

B. Device Fabrication (Flip-Crystal Method): The "flip-crystal" technique is often used for single-crystal OFETs to avoid depositing materials directly onto the pristine crystal surface, which can introduce defects.^{[5][6]}

- Substrate Preparation: Use a heavily doped silicon wafer (n^{++} -Si) as the gate electrode with a thermally grown silicon dioxide (SiO_2) layer (e.g., 200-300 nm) as the gate dielectric.
- Contact Deposition: Pattern the source and drain electrodes (e.g., Cr/Au, 5 nm/50 nm) directly onto the SiO_2 surface using photolithography and thermal evaporation. The distance between these electrodes defines the channel length (L), and their width defines the channel width (W).

- Surface Treatment (Optional but Recommended): Treat the SiO_2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering and device performance.
- Crystal Lamination: Carefully place a pre-selected **hexacene** single crystal over the pre-patterned source and drain electrodes. The van der Waals forces are typically sufficient to hold the crystal in place. This "flip" ensures the pristine, untouched surface of the crystal is in contact with the dielectric.

C. Measurement Setup:

- Probe Station: Place the fabricated device in a probe station, which can be under vacuum or in an inert atmosphere (e.g., nitrogen or argon) to protect the **hexacene** from degradation.
- Connections: Use micromanipulators to make electrical contact with the source, drain, and gate (wafer backside) electrodes.
- Parameter Analyzer: Connect the probes to a semiconductor parameter analyzer (e.g., Keysight B1500A or similar) to apply voltages and measure currents.

D. Data Acquisition:

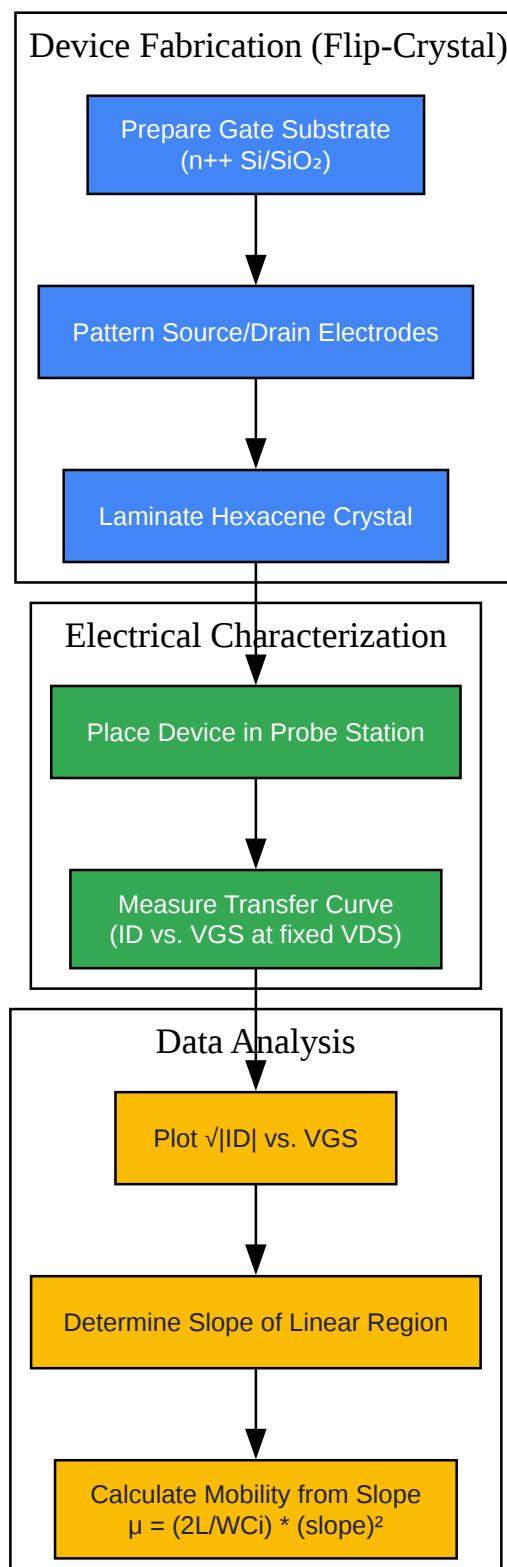
- Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_{DS}) for several different gate-source voltages (V_{GS}).
- Transfer Characteristics: Measure I_D as a function of V_{GS} at a fixed, high V_{DS} (saturation regime).

E. Data Analysis:

- Mobility Calculation (Saturation Regime): The hole mobility is typically calculated from the transfer curve in the saturation regime using the following equation:
 - $$I_D = (W / 2L) * C_i * \mu_h * (V_{GS} - V_T)^2$$
 - Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.

- Extraction: Rearrange the equation and plot $\sqrt{|ID|}$ versus VGS. The slope of the linear portion of this plot is equal to $\sqrt{(W * Ci * \mu_h) / 2L}$. The mobility (μ_h) can be extracted from this slope.
 - $\mu_h = (2L / (W * Ci)) * (\text{slope})^2$

OFET Workflow Diagram



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Caption: Workflow for OFET hole mobility measurement using the flip-crystal method.

Space-Charge-Limited Current (SCLC) Method

Application Notes: The SCLC method is an all-electrical technique used to determine the bulk charge carrier mobility in semiconductors and insulators.^[7] The measurement relies on fabricating a single-carrier (in this case, hole-only) device. When an external voltage is applied, one contact (the anode) injects holes into the **hexacene**. At a sufficiently high voltage, the injected charge density exceeds the intrinsic free carrier density, and the current becomes limited by the space charge of these injected carriers. In the ideal trap-free case, the current-voltage relationship is described by the Mott-Gurney law.^[7]

Key Advantages:

- Provides information about bulk mobility.
- Relatively simple device structure and measurement setup.
- Can also be used to probe trap state densities.

Experimental Protocol for SCLC

A. Hexacene Crystal Preparation:

- Crystal Growth: Grow thin single crystals of **hexacene** using the PVT method, as described previously.

B. Device Fabrication (Hole-Only Device):

- Substrate and Anode: Start with a substrate (e.g., glass) patterned with a high work function material for the anode to ensure efficient hole injection. Indium Tin Oxide (ITO) or a thin layer of Gold (Au) are common choices.
- Crystal Placement: Place the **hexacene** crystal onto the anode.
- Cathode: Deposit a cathode with a low work function (e.g., Al, Ca) or a material that blocks electron injection on top of the crystal. The key is that this contact should be a poor injector of electrons to ensure the device is "hole-only." This creates a sandwich structure similar to the TOF device.

- Thickness Measurement: Accurately measure the thickness (L) of the **hexacene** crystal.

C. Measurement Setup:

- Connections: Connect the device to a source-measure unit (SMU) or a semiconductor parameter analyzer.
- Environment: Perform measurements in an inert atmosphere or vacuum to prevent degradation.

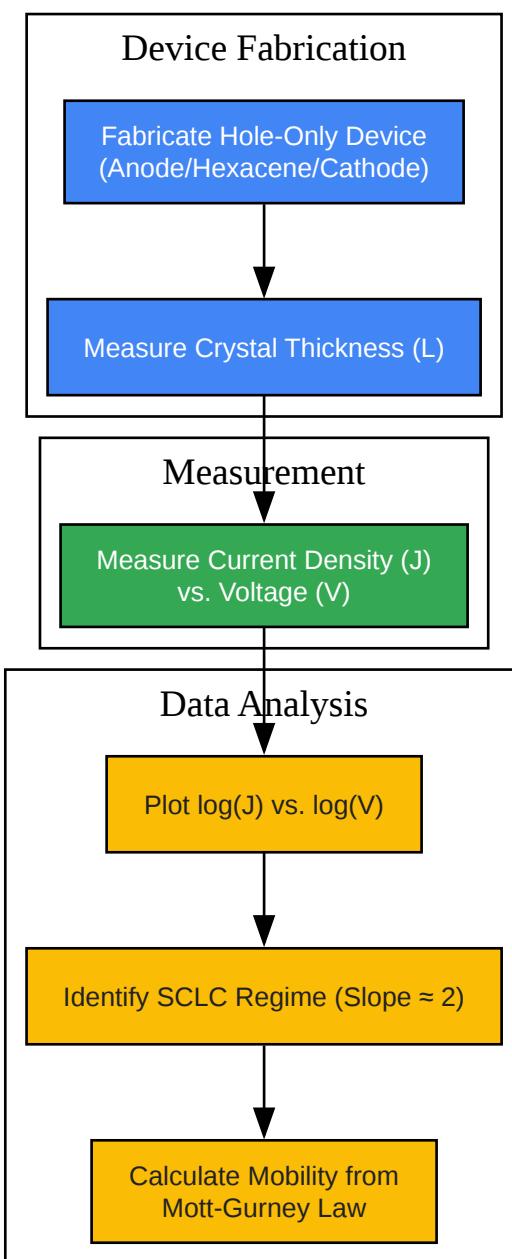
D. Data Acquisition:

- J-V Curve: Apply a voltage sweep across the device and measure the resulting current. Plot the current density (J = Current / Device Area) as a function of the applied voltage (V).

E. Data Analysis:

- Identify SCLC Regime: On a log-log plot of J versus V, the SCLC regime is identified by a region where the current has a V^2 dependence (a slope of 2). At low voltages, the behavior may be ohmic ($J \propto V$, slope of 1).
- Mobility Calculation: In the trap-free SCLC regime, the current density is given by the Mott-Gurney Law:
 - $$J = (9/8) * \epsilon_0 * \epsilon_r * \mu_h * (V^2 / L^3)$$
 - Where ϵ_0 is the permittivity of free space, ϵ_r is the relative dielectric constant of **hexacene** (typically assumed to be ~3-4 for organic semiconductors), μ_h is the hole mobility, V is the voltage, and L is the crystal thickness.
- Extraction: To extract the mobility, plot J versus V^2 . The resulting graph should be linear in the SCLC region. The mobility can be calculated from the slope of this line.
 - $$\mu_h = (8 * L^3 / (9 * \epsilon_0 * \epsilon_r)) * \text{slope}$$

SCLC Workflow Diagram



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Caption: Workflow for Space-Charge-Limited Current (SCLC) hole mobility measurement.

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